molecular formula C14H15ClN4O2 B2750937 2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide CAS No. 1251595-05-7

2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide

Cat. No. B2750937
CAS RN: 1251595-05-7
M. Wt: 306.75
InChI Key: QLYYEXXCCRDSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide, also known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of various pyrimidinone and oxazinone derivatives, including structures related to "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N1-(4-chlorobenzyl)acetamide," for antimicrobial purposes. For example, a series of pyrimidinones and oxazinones were synthesized as antimicrobial agents using starting materials that allow for the construction of complex structures with good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, indicating the potential of these compounds in the development of new antimicrobial agents (Hossan et al., 2012).

Formation of Polymeric Coordination Complexes

In another study, amidines reacted with ferrocenylmethylidene pentanedione in the presence of K2CO3, leading to the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings underline the utility of pyrimidine derivatives in forming coordination complexes, which could have implications for material science and catalysis (Klimova et al., 2013).

Chemical Reactivity and Biological Evaluation

The chemical reactivity of pyrimidinyl derivatives has been extensively studied, with one research focusing on the synthesis and biological evaluation of novel compounds for potential therapeutic applications. This includes the exploration of their reactions with various amines to yield Schiff bases and their further application in synthesizing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. The biological activities of these synthesized compounds have been investigated, indicating the versatility of pyrimidinyl acetamides in medicinal chemistry (Farouk et al., 2021).

properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-9-6-13(21)19(14(16)18-9)8-12(20)17-7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYYEXXCCRDSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.